Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
商品名:2-Hydroxy-3-methylbenzaldehyde
CAS番号:824-42-0
MF:C8H8O2
メガワット:136.147922515869
MDL:MFCD00040798
CID:733312
PubChem ID:24868130

2-Hydroxy-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • 2-Hydroxy-3-methylbenzaldehyde
    • MDL: MFCD00040798
    • インチ: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • InChIKey: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(O)=C(C)C=CC=1

計算された属性

  • せいみつぶんしりょう: 136.05200
  • どういたいしつりょう: 136.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 37.3
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.123 g/mL at 25 °C(lit.)
  • ゆうかいてん: 17°C(lit.)
  • ふってん: 209°C(lit.)
  • フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
  • 屈折率: n20/D 1.564(lit.)
  • PSA: 37.30000
  • LogP: 1.51310
  • ようかいせい: 未確定

2-Hydroxy-3-methylbenzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NA 1993 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • リスク用語:R36/37/38

2-Hydroxy-3-methylbenzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-Hydroxy-3-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D955584-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
$285 2023-09-04
eNovation Chemicals LLC
D508017-10g
3-Methylsalicylaldehyde
824-42-0 97%
10g
$170 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044295-10g
3-Methylsalicylaldehyde
824-42-0 98%
10g
¥231.00 2024-07-28
Ambeed
A153888-10g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
10g
$25.0 2025-02-26
Ambeed
A153888-25g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
25g
$46.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90000-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
¥2387.0 2022-04-27
eNovation Chemicals LLC
D508017-1g
3-Methylsalicylaldehyde
824-42-0 97%
1g
$100 2024-05-24
AstaTech
62498-25/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
25g
$72 2023-09-16
AstaTech
62498-5/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
5g
$23 2023-09-16
AstaTech
62498-100/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
100/G
$406 2022-06-01

2-Hydroxy-3-methylbenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
リファレンス
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
リファレンス
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
リファレンス
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
リファレンス
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
リファレンス
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
リファレンス
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
リファレンス
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Hexamethylphosphoramide
リファレンス
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
リファレンス
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
リファレンス
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
リファレンス
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
リファレンス
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
リファレンス
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Chloral ,  Water
リファレンス
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
リファレンス
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
リファレンス
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
リファレンス
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
リファレンス
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:824-42-0)2-Hydroxy-3-methylbenzaldehyde
注文番号:CL16887
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:39
価格 ($):discuss personally

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